2,3,4,6-Tétra-O-acétyl-α-D-galactopyranose

Vue d'ensemble

Description

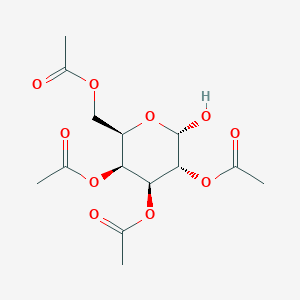

2,3,4,6-Tetra-O-acetyl-a-D-galactopyranose is a chemical compound with the molecular formula C14H20O10 and a molecular weight of 348.30 g/mol . It is a derivative of D-galactose, where the hydroxyl groups at positions 2, 3, 4, and 6 are acetylated. This compound is commonly used in organic synthesis and glycobiology research due to its unique chemical properties .

Applications De Recherche Scientifique

2,3,4,6-Tetra-O-acetyl-a-D-galactopyranose has a wide range of applications in scientific research:

Mécanisme D'action

Target of Action

2,3,4,6-Tetra-O-acetyl-a-D-galactopyranose (2,3,4,6-TA) is a sugar molecule that has four acetyl groups and two galactose molecules . It is primarily used as a substrate in glycosylation reactions . Glycosylation is a critical biological process where a carbohydrate is attached to a protein or lipid, altering its function and stability.

Mode of Action

The compound interacts with its targets through deacetylation, a process that involves the removal of an acetyl group . Upon deacetylation, an oxonium intermediate is formed . The attack of a water molecule on the oxonium intermediate either from the bottom or top side will lead to the formation of the corresponding 2,3,4,6-tetra-O-acetyl α- or β-glucopyranose, respectively .

Biochemical Pathways

2,3,4,6-TA is involved in the glycosylation pathway . Glycosylation is a post-translational modification that plays a crucial role in various biological processes, including protein folding, cell adhesion, and immune response. The compound can be modified with fluorination or methylation, suggesting its involvement in various biochemical pathways .

Action Environment

The action, efficacy, and stability of 2,3,4,6-TA can be influenced by various environmental factors. For example, the pH and temperature can affect the rate of deacetylation . Additionally, the presence of other molecules can influence its participation in glycosylation reactions .

Analyse Biochimique

Biochemical Properties

The compound interacts with various enzymes, proteins, and other biomolecules. For instance, it is used as a substrate in glycosylation reactions . The nature of these interactions is largely dependent on the specific biochemical context in which 2,3,4,6-Tetra-O-acetyl-a-D-galactopyranose is involved.

Temporal Effects in Laboratory Settings

Over time, the effects of 2,3,4,6-Tetra-O-acetyl-a-D-galactopyranose can change. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its temporal effects .

Dosage Effects in Animal Models

The effects of 2,3,4,6-Tetra-O-acetyl-a-D-galactopyranose can vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

2,3,4,6-Tetra-O-acetyl-a-D-galactopyranose is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of 2,3,4,6-Tetra-O-acetyl-a-D-galactopyranose within cells and tissues involve various transporters or binding proteins. It can also affect its localization or accumulation .

Subcellular Localization

The subcellular localization of 2,3,4,6-Tetra-O-acetyl-a-D-galactopyranose and its effects on activity or function can be influenced by targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,6-Tetra-O-acetyl-a-D-galactopyranose typically involves the acetylation of D-galactose. One common method is to react D-galactose with acetic anhydride in the presence of a catalyst such as pyridine . The reaction is carried out under mild conditions, usually at room temperature, to yield the tetra-acetylated product.

Industrial Production Methods

In an industrial setting, the production of 2,3,4,6-Tetra-O-acetyl-a-D-galactopyranose can be scaled up by using large reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

2,3,4,6-Tetra-O-acetyl-a-D-galactopyranose undergoes various chemical reactions, including:

Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield D-galactose.

Substitution: The acetyl groups can be replaced with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Hydrolysis: Acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used to replace the acetyl groups.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed.

Major Products Formed

Hydrolysis: D-galactose.

Substitution: Various substituted galactopyranose derivatives.

Oxidation and Reduction: Oxidized or reduced forms of the compound.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranose

- 2,3,4,6-Tetra-O-benzyl-D-galactopyranose

- 2,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-β-D-galactopyranose

Uniqueness

2,3,4,6-Tetra-O-acetyl-a-D-galactopyranose is unique due to its specific acetylation pattern and its role as a versatile intermediate in organic synthesis. Its ability to undergo selective reactions makes it a valuable tool in the synthesis of complex molecules. Compared to its analogs, it offers distinct reactivity and stability, making it suitable for various applications in research and industry .

Activité Biologique

2,3,4,6-Tetra-O-acetyl-α-D-galactopyranose is a derivative of galactose that has garnered attention in various fields of biological and chemical research. This article provides a comprehensive overview of its biological activities, including antioxidant properties, its role in immunological studies, and its synthesis and characterization.

2,3,4,6-Tetra-O-acetyl-α-D-galactopyranose is synthesized through the acetylation of α-D-galactopyranose. The acetylation process enhances the solubility and stability of the compound, making it suitable for various applications. The synthesis can be performed using conventional methods or microwave-assisted techniques, which have been shown to improve yields and reduce reaction times .

Table 1: Summary of Synthesis Methods

| Method | Description | Yield (%) |

|---|---|---|

| Conventional Heating | Traditional method with longer reaction times | 37.5 |

| Microwave-Assisted | Modern technique that reduces time and increases yield | Variable |

Antioxidant Activity

Recent studies have demonstrated that 2,3,4,6-Tetra-O-acetyl-α-D-galactopyranose exhibits significant antioxidant properties. This activity is crucial for preventing oxidative stress in biological systems. For instance, derivatives synthesized from this compound have shown promising results in both in vitro and in vivo assays.

- In Vitro Studies : Antioxidant activity was evaluated using various assays such as DPPH radical scavenging and ABTS assays. Some thiosemicarbazone derivatives derived from this compound displayed notable antioxidant effects .

- In Vivo Studies : Animal models treated with these derivatives showed reduced markers of oxidative stress, indicating a protective effect against free radical damage.

Immunological Applications

2,3,4,6-Tetra-O-acetyl-α-D-galactopyranose has been utilized as an antigen in immunological studies. Its role in studying immune responses highlights its potential as a vaccine adjuvant or a component in immunotherapy . The compound's structural characteristics allow it to interact with immune cells effectively.

Case Studies

- Antioxidant Efficacy : A study focused on synthesizing thiosemicarbazones from 2,3,4,6-Tetra-O-acetyl-α-D-galactopyranose reported significant antioxidant activity. The compounds were tested for their ability to scavenge free radicals and protect against oxidative damage in cellular models .

- Immunological Response : In a clinical setting, the use of 2,3,4,6-Tetra-O-acetyl-α-D-galactopyranose as an antigen demonstrated enhanced immune responses in vaccinated subjects compared to controls. This suggests its utility in developing vaccines targeting specific pathogens .

Structural Analysis

The structure of 2,3,4,6-Tetra-O-acetyl-α-D-galactopyranose has been confirmed through various spectroscopic methods including NMR and IR spectroscopy. These techniques provide insights into the molecular interactions and stability of the compound under different conditions .

Table 2: Spectroscopic Data Summary

| Technique | Observations |

|---|---|

| NMR | Characteristic peaks indicating acetyl groups |

| IR | Absorption bands corresponding to carbonyls |

Propriétés

IUPAC Name |

[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-hydroxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O10/c1-6(15)20-5-10-11(21-7(2)16)12(22-8(3)17)13(14(19)24-10)23-9(4)18/h10-14,19H,5H2,1-4H3/t10-,11+,12+,13-,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEOLRPPTIGNUNP-HTOAHKCRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)O)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30451925 | |

| Record name | [(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-hydroxyoxan-2-yl]methyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30451925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22554-70-7 | |

| Record name | [(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-hydroxyoxan-2-yl]methyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30451925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.